

# Z-Pyr-OH: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and relevant biological context of N-Benzyloxycarbonyl-L-pyroglutamic acid, commonly referred to as **Z-Pyr-OH**. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics.

## **Core Chemical Properties**

**Z-Pyr-OH** is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference and comparison. There are some discrepancies in the reported melting point, which may be attributable to different analytical methods or sample purities.



Property	Value	Source(s)
Synonyms	Cbz-L-pyroglutamic Acid, Z-L- Pyroglutamic Acid, (S)-1- (Benzyloxycarbonyl)-5- oxopyrrolidine-2-carboxylic acid	
CAS Number	32159-21-0	[1]
Molecular Formula	C13H13NO5	[1]
Molecular Weight	263.25 g/mol	[1]
Melting Point	128-130 °C	[1]
139.0 - 143.0 °C		
Boiling Point	525.4 ± 50.0 °C (Predicted)	[1]
Density	1.408 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
рКа	3.03 ± 0.20 (Predicted)	
Optical Rotation	$[\alpha]^{20}/D = -34.0 \text{ to } -37.0^{\circ} \text{ (c=1,}$ MeOH)	

## **Chemical Structure and Identifiers**

The structure of **Z-Pyr-OH** features a pyroglutamic acid core, which is an L-proline derivative, with a benzyloxycarbonyl (Z) protecting group attached to the nitrogen atom. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions.



Identifier	String	
IUPAC Name	(2S)-5-oxo-1- (phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid	
SMILES	O=C(O) [C@H]1NC(=O)CC1C(=O)OCC2=CC=CC2	
InChI	InChI=1S/C13H13NO5/c15-11-7-6- 10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5- 9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1	
InChlKey	VHSFUGXCSGOKJX-JTQLQIEISA-N	

## **Spectroscopic Properties**

Detailed spectroscopic data for **Z-Pyr-OH** is not readily available in public databases. However, the expected spectral characteristics can be inferred from its structure and comparison to its parent compound, L-pyroglutamic acid.

Note: The following data is for the parent compound, L-Pyroglutamic Acid (CAS: 98-79-3), and is provided for reference. The presence of the benzyloxycarbonyl group in **Z-Pyr-OH** would introduce additional signals, particularly in the aromatic region of the NMR spectra and corresponding vibrations in the IR spectrum.

## <sup>1</sup>H NMR Spectroscopy (Reference: L-Pyroglutamic Acid in D<sub>2</sub>O)

The proton NMR spectrum of L-pyroglutamic acid would show signals corresponding to the protons on the pyrrolidone ring. The benzyloxycarbonyl group in **Z-Pyr-OH** would add a singlet for the methylene protons (around 5.1 ppm) and multiplets for the aromatic protons of the phenyl group (around 7.3 ppm).

## <sup>13</sup>C NMR Spectroscopy (Reference: L-Pyroglutamic Acid)

The carbon NMR spectrum of L-pyroglutamic acid shows distinct peaks for the carbonyl carbons and the carbons of the pyrrolidone ring[2]. For **Z-Pyr-OH**, additional resonances would



be observed for the benzyloxycarbonyl group, including the methylene carbon and the aromatic carbons.

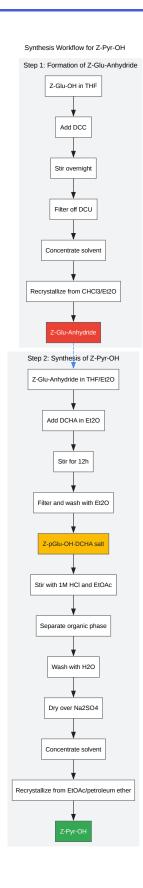
## IR Spectroscopy (Reference: L-Pyroglutamic Acid)

The IR spectrum of L-pyroglutamic acid exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the amide and the carboxylic acid[3]. The spectrum of **Z-Pyr-OH** would additionally show bands corresponding to the aromatic C-H stretching and the C=O stretching of the carbamate group.

## Experimental Protocols Synthesis of Z-Pyr-OH

A common method for the synthesis of **Z-Pyr-OH** involves the cyclization of N-benzyloxycarbonyl-L-glutamic acid. A detailed experimental protocol is outlined below.





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Caption: Synthesis workflow for Z-Pyr-OH.



#### Methodology:

- Preparation of Z-Glu-Anhydride: N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) is dissolved in tetrahydrofuran (THF). Dicyclohexylcarbodiimide (DCC) is added, and the reaction mixture is stirred overnight. The resulting dicyclohexylurea (DCU) precipitate is removed by filtration. The filtrate is concentrated, and the crude anhydride is recrystallized from a mixture of chloroform and diethyl ether.
- Cyclization to Z-Pyr-OH: The prepared Z-Glu-anhydride is dissolved in a mixture of THF and diethyl ether. A solution of dicyclohexylamine (DCHA) in diethyl ether is added dropwise with stirring. The mixture is stirred for 12 hours.
- Isolation and Purification: The precipitated Z-pGlu-OH·DCHA salt is collected by filtration and washed with diethyl ether. The salt is then stirred with 1M hydrochloric acid (HCl) and ethyl acetate (EtOAc) for one hour. The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated. The final product, **Z-Pyr-OH**, is purified by recrystallization from ethyl acetate and petroleum ether.

### **General Protocol for Spectroscopic Analysis**

- NMR Spectroscopy: A sample of **Z-Pyr-OH** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are then acquired on a spectrometer, typically operating at 400 MHz or higher for proton spectra[4].
- IR Spectroscopy: A small amount of the solid **Z-Pyr-OH** is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>[5].

## **Biological Context and Signaling Pathways**

While **Z-Pyr-OH** is primarily a synthetic intermediate, its core structure, pyroglutamic acid, is a naturally occurring amino acid derivative involved in a crucial metabolic pathway known as the gamma-glutamyl cycle. This cycle is essential for the synthesis and degradation of glutathione, a key antioxidant in the body.

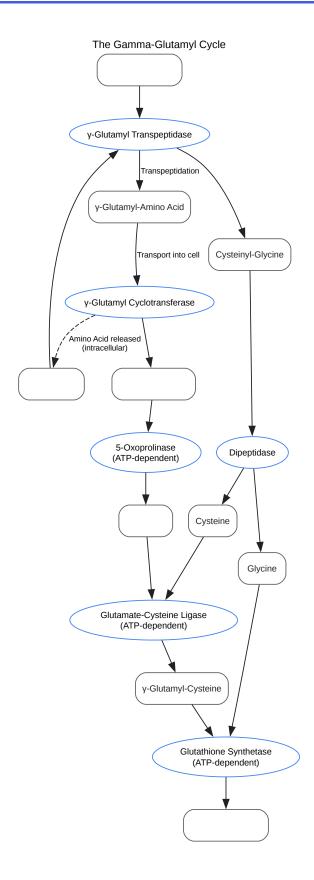


## Foundational & Exploratory

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The gamma-glutamyl cycle plays a vital role in transporting amino acids across the cell membrane and in cellular detoxification processes. An understanding of this pathway is critical for researchers in drug development, particularly for therapies targeting oxidative stress and related diseases.





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Caption: The Gamma-Glutamyl Cycle for Glutathione Synthesis.



This pathway highlights how pyroglutamic acid is an intermediate in the recycling of glutamate for the de novo synthesis of glutathione. Derivatives of pyroglutamic acid are also being investigated for their potential as neuroprotective and cognitive-enhancing agents, suggesting their interaction with various neurological pathways. Furthermore, analogues of L-pyroglutamic acid have been synthesized and shown to possess antifungal, anti-inflammatory, and neuritogenic activities in preclinical studies.

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